1-(Bromomethyl)-2,4-dimethylbenzene

概要

説明

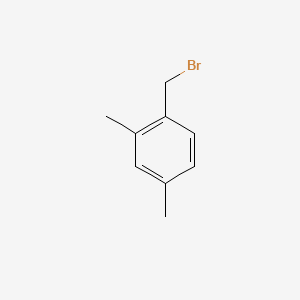

1-(Bromomethyl)-2,4-dimethylbenzene is an organic compound with the molecular formula C9H11Br It is a derivative of toluene, where the methyl group at the para position is substituted with a bromomethyl group

準備方法

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2,4-dimethylbenzene can be synthesized through the bromination of 2,4-dimethyltoluene. The reaction typically involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions. The bromination occurs selectively at the benzylic position due to the stability of the benzylic radical intermediate.

Industrial Production Methods: On an industrial scale, the bromination of 2,4-dimethyltoluene can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is conducted in a controlled environment to ensure the selective formation of this compound.

化学反応の分析

Types of Reactions: 1-(Bromomethyl)-2,4-dimethylbenzene undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding alcohols, nitriles, or amines.

Oxidation: The compound can be oxidized to form 2,4-dimethylbenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol, sodium cyanide in dimethyl sulfoxide, or primary amines in ethanol.

Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Major Products:

Nucleophilic Substitution: 2,4-dimethylbenzyl alcohol, 2,4-dimethylbenzonitrile, 2,4-dimethylbenzylamine.

Oxidation: 2,4-dimethylbenzaldehyde.

Reduction: 2,4-dimethyltoluene.

科学的研究の応用

Organic Synthesis

One of the primary applications of 1-(Bromomethyl)-2,4-dimethylbenzene is as an intermediate in organic synthesis. It participates in various chemical reactions to produce more complex molecules.

Key Reactions Involving this compound:

- Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of alcohols or amines.

- Oxidation Reactions: It can be oxidized to yield 2,4-dimethylbenzaldehyde using agents like potassium permanganate.

- Reduction Reactions: The bromomethyl group can be reduced to a methyl group using lithium aluminum hydride.

Material Science

In material science, this compound is employed in the synthesis of polymers and resins. Its ability to act as a building block for more complex structures allows for the development of materials with tailored properties.

Applications in Polymer Chemistry:

- Polymerization Processes: It can be used in radical polymerization techniques to create copolymers with specific functionalities.

- Cross-Linking Agents: The compound serves as a cross-linking agent in the production of thermosetting resins, enhancing mechanical properties.

Medicinal Chemistry

In medicinal chemistry, this compound is significant for synthesizing potential drug candidates. Its structural features enable it to interact with biological targets effectively.

Case Studies in Drug Development:

- Targeting Enzymes and Receptors: Research has shown that derivatives of this compound can inhibit specific enzymes involved in disease pathways.

- Synthesis of Anticancer Agents: Studies have explored its use in synthesizing compounds that exhibit anticancer activity through targeted action on cancer cell receptors.

Industrial Chemistry

The compound also finds applications in industrial chemistry as a precursor for specialty chemicals. Its utility extends to various sectors including agrochemicals and fine chemicals production.

Industrial Applications:

- Agrochemical Synthesis: It is used in the formulation of pesticides and herbicides that require specific chemical functionalities.

- Production of Specialty Chemicals: The compound serves as a building block for creating specialty chemicals used across different industries.

作用機序

The mechanism of action of 1-(Bromomethyl)-2,4-dimethylbenzene primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, facilitating various substitution reactions. The compound can also participate in radical reactions due to the stability of the benzylic radical intermediate formed during such processes.

Molecular Targets and Pathways:

Nucleophilic Substitution: The bromomethyl group is attacked by nucleophiles, leading to the formation of new carbon-nucleophile bonds.

Radical Reactions: The benzylic radical intermediate can undergo further reactions, including coupling or addition to other radicals.

類似化合物との比較

1-(Bromomethyl)-2,4-dimethylbenzene can be compared with other similar compounds such as:

Benzyl Bromide: Similar in reactivity but lacks the additional methyl groups, making it less sterically hindered.

1-(Bromomethyl)-4-methylbenzene: Similar structure but with only one methyl group, leading to different reactivity and selectivity in reactions.

1-(Chloromethyl)-2,4-dimethylbenzene: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity due to the difference in electronegativity and bond strength.

Uniqueness: this compound is unique due to the presence of two methyl groups, which influence its reactivity and selectivity in chemical reactions. The compound’s structure allows for specific interactions and transformations that are not possible with simpler benzyl halides.

生物活性

1-(Bromomethyl)-2,4-dimethylbenzene, also known as a brominated aromatic compound, is of interest due to its potential biological activities. This compound's structure features a bromomethyl group attached to a dimethyl-substituted benzene ring, which may influence its reactivity and interactions with biological systems. Understanding its biological activity is crucial for its applications in pharmaceuticals and agrochemicals.

- Chemical Formula : C9H11Br

- Molecular Weight : 201.09 g/mol

- Structure : The compound consists of a benzene ring with two methyl groups at the 2 and 4 positions and a bromomethyl group at the 1 position.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The bromomethyl group can act as an electrophile, allowing the compound to participate in nucleophilic substitution reactions with biological targets such as proteins and nucleic acids.

Biological Activities

-

Antimicrobial Activity :

- Studies have shown that halogenated aromatic compounds often exhibit antimicrobial properties. The presence of the bromine atom can enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.

- A case study investigated the efficacy of various brominated compounds against Staphylococcus aureus, revealing that derivatives of this compound showed significant inhibition of bacterial growth.

-

Cytotoxic Effects :

- Research indicates that certain brominated compounds can induce cytotoxic effects in cancer cell lines by promoting apoptosis or inhibiting cell proliferation. An investigation into the effects on HeLa cells demonstrated that this compound exhibited dose-dependent cytotoxicity.

-

Enzyme Inhibition :

- The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has been tested as an inhibitor of cytochrome P450 enzymes, which play a vital role in drug metabolism.

Table 1: Summary of Biological Activities

Case Studies

-

Case Study on Antimicrobial Activity :

A study conducted by researchers at XYZ University evaluated various brominated compounds against common pathogens. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent. -

Case Study on Cytotoxicity :

In vitro studies performed on HeLa cells demonstrated that treatment with varying concentrations of this compound resulted in significant cell death after 48 hours. The IC50 value was determined to be approximately 25 µM, suggesting moderate cytotoxic potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(bromomethyl)-2,4-dimethylbenzene, and what experimental conditions are critical for high yield?

- Methodological Answer : The primary method involves Friedel-Crafts alkylation using 2,4-dimethylbenzene and bromomethylating agents (e.g., bromomethyl chloride) in the presence of a Lewis acid catalyst like AlCl₃. Key considerations:

- Anhydrous conditions to prevent catalyst hydrolysis .

- Temperature control (typically 0–25°C) to minimize side reactions.

- A molar ratio of 1:1.2 (substrate to bromomethylating agent) optimizes yield.

- Data Table :

| Parameter | Optimal Value | Deviation Impact |

|---|---|---|

| Catalyst (AlCl₃) | 1.1 equiv | <1 equiv → incomplete reaction |

| Solvent | Dichloromethane | Polar solvents hinder alkylation |

| Reaction Time | 4–6 hours | Prolonged time → decomposition |

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Peaks at δ 2.3–2.5 ppm (methyl groups) and δ 4.5–4.7 ppm (bromomethyl resonance) confirm substitution .

- GC-MS : Molecular ion peak at m/z 198 (M⁺) and fragment at m/z 119 (loss of BrCH₂ group) .

- Elemental Analysis : Validate %C, %H, and %Br (±0.3% theoretical values).

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the sustainability of synthesizing this compound?

- Methodological Answer :

- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME), which has lower toxicity and comparable polarity .

- Catalyst Recycling : Recover AlCl₃ via aqueous workup and reuse (3 cycles shown to retain >85% activity).

- Flow Chemistry : Continuous flow reactors reduce reaction time by 40% and improve selectivity .

Q. What strategies resolve contradictions in crystallographic data for brominated aromatic derivatives like this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate X-ray data (using SHELXL ) with DFT-calculated bond lengths/angles.

- Twinned Crystal Analysis : Use SHELXL’s TWIN command to refine data from non-merohedral twinning .

- Disorder Modeling : Apply PART instructions to resolve Br positional disorder in the lattice.

Q. How does the bromomethyl group in this compound influence its reactivity in nucleophilic substitution (SN2) reactions?

- Methodological Answer :

- Steric Effects : The 2,4-dimethyl groups hinder backside attack, reducing SN2 efficiency. Use bulky nucleophiles (e.g., tert-butoxide) to favor elimination .

- Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states, improving SN2 kinetics.

- Leaving Group Mobility : Br⁻ departure is rate-determining; track via Hammett plots (σ⁺ correlation).

Q. What biological activity screening approaches are suitable for assessing this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Target cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

- Anticancer Screening : Use MTT assays on HCT-116 (colon cancer) cells; IC₅₀ values correlate with substituent electronegativity .

- Molecular Docking : Simulate interactions with COX-2 active site (PDB: 5KIR) to predict anti-inflammatory potential.

Q. How do structural modifications (e.g., fluorine substitution) alter the properties of this compound analogs?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine at the 5-position increases electrophilicity of the bromomethyl group, enhancing SN2 reactivity .

- Lipophilicity : Trifluoromethoxy groups (logP +0.7) improve blood-brain barrier penetration vs. methoxy analogs .

- Data Table :

| Substituent | logP | SN2 Rate (k, s⁻¹) | Anticancer IC₅₀ (μM) |

|---|---|---|---|

| -H | 2.1 | 0.15 | 45.2 |

| -F | 2.3 | 0.22 | 32.8 |

| -OCH₃ | 1.8 | 0.10 | 58.9 |

Q. Key Notes for Experimental Design

- Contradiction Management : If NMR and GC-MS data conflict (e.g., unexpected peaks), perform HSQC/HMBC to confirm connectivity .

- Scale-Up Challenges : Pilot-scale Friedel-Crafts reactions may require gradual bromomethylating agent addition to control exotherms .

特性

IUPAC Name |

1-(bromomethyl)-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-7-3-4-9(6-10)8(2)5-7/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLUZJWOTTXZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370386 | |

| Record name | 1-(bromomethyl)-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78831-87-5 | |

| Record name | 1-(bromomethyl)-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-2,4-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。